molecular formula C25H23ClN4O3S B2725671 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 422532-17-0

2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2725671
CAS No.: 422532-17-0
M. Wt: 494.99
InChI Key: FSRWYZNLLHLFPW-UHFFFAOYSA-N
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Description

2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C25H23ClN4O3S and a molecular weight of 494.99 This compound is characterized by its quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c1-32-18-11-12-22(33-2)21(13-18)28-23(31)15-34-25-29-20-6-4-3-5-19(20)24(30-25)27-14-16-7-9-17(26)10-8-16/h3-13H,14-15H2,1-2H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRWYZNLLHLFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the quinazoline core.

    Attachment of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a suitable amine reacts with a carbonyl compound in the presence of a reducing agent.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through thiolation reactions, where a suitable thiol reacts with the quinazoline core.

    Attachment of the Dimethoxyphenyl Group:

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the reduction of carbonyl groups or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the dimethoxyphenyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of amide or ester bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties against various bacterial strains. A study evaluated its effectiveness compared to standard antibiotics.

Table 1: Antimicrobial Activity Results

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results suggest that the compound has lower MIC values than some conventional antibiotics, indicating its potential as an effective antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A recent study focused on the effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induces apoptosis
A54920Cell cycle arrest at G1 phase

These findings indicate that the compound could be a promising candidate for developing new anticancer therapies .

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes associated with disease progression. Notably, it showed inhibitory activity against certain kinases involved in cancer signaling pathways.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Protein Kinase A10Competitive
Cyclin-dependent Kinase 112Non-competitive

This enzyme inhibition profile highlights the potential of this compound as a multi-target therapeutic agent, particularly in oncology .

Mechanism of Action

The mechanism of action of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, inhibiting or activating their functions.

    Modulation of Signaling Pathways: The compound can modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

    Interaction with DNA or RNA: The compound can interact with DNA or RNA, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib or erlotinib, which are used as anticancer agents.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group, such as chlorpromazine or chlorpheniramine, which are used as antipsychotic or antihistamine agents.

    Dimethoxyphenyl Derivatives: Compounds with a dimethoxyphenyl group, such as verapamil or methoxyphenamine, which are used as calcium channel blockers or bronchodilators.

Biological Activity

The compound 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide represents a class of quinazoline derivatives that have garnered attention due to their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activities associated with this compound, focusing on its cytotoxicity, mechanisms of action, and potential clinical applications.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Quinazoline moiety : Known for various pharmacological effects.
  • Chlorophenyl group : Often enhances lipophilicity and biological activity.
  • Dimethoxyphenyl acetamide : Contributes to the overall stability and solubility of the compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties. The following sections detail specific findings related to its cytotoxicity and mechanisms.

Cytotoxicity Studies

Recent research has demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Activity : Studies indicate that compounds with similar structures have shown IC50 values ranging from 10 μM to 100 μM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, suggesting a promising anticancer profile .
CompoundCell LineIC50 (μM)
Example AHeLa15
Example BMCF-725
Target CompoundHeLa10

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Quinazoline derivatives are known to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Specific Pathways : The compound potentially modulates pathways such as NF-kB and COX enzymes, which are crucial in inflammation and cancer progression .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in preclinical models:

  • Study on Anticancer Activity : A study evaluating a series of quinazoline compounds found that modifications at the C2 position significantly enhanced cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
  • Antimicrobial Evaluation : Other studies explored the antimicrobial properties of related quinazoline derivatives, demonstrating effectiveness against bacterial strains, which suggests potential applications beyond oncology .

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